- Fusarochromene, a novel tryptophan-derived metabolite from Fusarium sacchari, Organic & Biomolecular Chemistry, 2021, 19(1), 182-187
Cas no 96551-21-2 (tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate)
96551-21-2 structure
Product Name:tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate
كاس عدد:96551-21-2
وسط:C14H16BrNO2
ميغاواط:310.186343193054
MDL:MFCD05864361
CID:803445
PubChem ID:582475
Update Time:2025-11-02
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- t-Butyl-3-bromomethylindole-1-carboxylate
- 1H-Indole-1-carboxylicacid, 3-(bromomethyl)-, 1,1-dimethylethyl ester
- 3-BROMOMETHYL-1-TERT-BUTOXYCARBONYLINDOLE
- tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate
- tert-butyl 3-(bromomethyl)indole-1-carboxylate
- tert-Butyl 3-bromomethylindole-1-carboxylate
- 1-(tert-butoxycarbonyl)-3-(bromomethyl)indole
- 1-(tert-butyloxycarbonyl)-3-(bromomethyl)indole
- 3-(bromomethyl)-1-(tert-butyloxycarbonyl)indole
- tert-Butyl 3-Bromomethyl-indole-1-carboxylate
- 1,1-Dimethylethyl 3-(bromomethyl)-1H-indole-1-carboxylate (ACI)
- 1-(tert-Butoxycarbonyl)-3-(bromomethyl)-1H-indole
- 2-Methylpropan-2-yl 3-(bromomethyl)-1H-indole-1-carboxylate
- 3-(Bromomethyl)-1-(tert-butoxycarbonyl)indole
- 3-(Bromomethyl)indole-1-carboxylic acid tert-butyl ester
- N-Boc-3-(bromomethyl)-1H-indole
- 1-Boc-3-(bromomethyl)-1H-indole
- 3-bromomethyl-indole-1-carboxylic acid tert-butyl ester
- F2199-0313
- N-t-butoxycarbonyl-3-bromomethylindole
- MFCD05864361
- DB-007889
- tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate #
- AB1284
- DTXSID10342504
- 96551-21-2
- SY122157
- tert-Butyl3-(bromomethyl)-1H-indole-1-carboxylate
- 3-Bromomethyl-N-tert-butoxycarbonyl indole
- EN300-265842
- AS-44552
- AKOS005146379
- SCHEMBL1483546
- N-boc-3-indolylmethyl bromide
- t-butyl 3-(bromomethyl)-indole-1-carboxylate
- 1-Boc-3-(bromomethyl)indole
- 1H-Indole-1-carboxylic acid, 3-(bromomethyl)-, 1,1-dimethylethyl ester
- BCP26638
- tert-Butyl3-Bromomethylindole-1-carboxylate
- 3-Bromomethyl-indole-1-carboxylic acid, t-butyl ester
- TERT-BUTYL-3-BROMOMETHYLINDOLE-1-CARBOXYLATE
- tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate
-
- MDL: MFCD05864361
- نواة داخلي: 1S/C14H16BrNO2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,9H,8H2,1-3H3
- مفتاح Inchi: NRFDZZBPGMUOQD-UHFFFAOYSA-N
- ابتسامات: O=C(N1C2C(=CC=CC=2)C(CBr)=C1)OC(C)(C)C
حساب السمة
- نوعية دقيقة: 309.03600
- النظائر كتلة واحدة: 309.036
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 18
- تدوير ملزمة العد: 4
- تعقيدات: 313
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 31.2A^2
- إكسلوغ 3: 3.8
الخصائص التجريبية
- اللون / الشكل: No data avaiable
- كثيف: 1.3±0.1 g/cm3
- نقطة انصهار: 106 °C
- نقطة الغليان: 391.1±34.0 °C at 760 mmHg
- نقطة الوميض: 190.3±25.7 °C
- انكسار: 1.569
- بسا: 31.23000
- لوغب: 4.31940
- ضغط البخار: 0.0±0.9 mmHg at 25°C
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate أمن المعلومات
- إشارة عشوائية:Warning
- وصف الخطر: H315 (100%) H319 (100%) H335 (100%)
- تحذير: P264处理后彻底清洗+P280戴防护手套/穿防护服/戴防护眼罩/戴防护面具+P305如果进入眼睛+P351用水小心冲洗几分钟+P338取出隐形眼镜(如果有)并且易于操作,继续冲洗+P337如果眼睛刺激持续+P313获得医疗建议/护理
- رمز الفئة الخطرة: 36/37/38
- تعليمات السلامة: S26; S36/37/39
- مصطلح خطر:R36/37/38
- ظروف التخزين:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate بيانات الجمارك
- رمز النظام المنسق:2933990090
- بيانات الجمارك:
中国海关编码:
2933990090概述:
2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IN332-200mg |
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate |
96551-21-2 | 95% | 200mg |
135.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IN332-1g |
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate |
96551-21-2 | 95% | 1g |
440.0CNY | 2021-08-04 | |
| Chemenu | CM148740-5g |
tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate |
96551-21-2 | 95%+ | 5g |
$241 | 2021-08-05 | |
| Chemenu | CM148740-10g |
tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate |
96551-21-2 | 95%+ | 10g |
$414 | 2021-08-05 | |
| Alichem | A199009299-5g |
tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate |
96551-21-2 | 95% | 5g |
$280.13 | 2023-08-31 | |
| Alichem | A199009299-10g |
tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate |
96551-21-2 | 95% | 10g |
$456.29 | 2023-08-31 | |
| TRC | T310091-100mg |
tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate |
96551-21-2 | 100mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T310091-500mg |
tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate |
96551-21-2 | 500mg |
$ 185.00 | 2022-06-02 | ||
| TRC | T310091-1g |
tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate |
96551-21-2 | 1g |
$ 295.00 | 2022-06-02 | ||
| Apollo Scientific | OR30757-1g |
3-(Bromomethyl)-1H-indole, N-BOC protected |
96551-21-2 | 97% | 1g |
£65.00 | 2025-02-20 |
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Phosphorus tribromide Solvents: 1,2-Dimethoxyethane ; 10 min, 0 °C; 6 h, 0 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride
المراجع
- Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides, Journal of Organic Chemistry, 1997, 62(21), 7447-7456
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Triphenylphosphine , Bromine Solvents: Cyclohexane ; 15 min, rt
1.2 overnight, rt
1.2 overnight, rt
المراجع
- A Modular Formal Total Synthesis of (±)-Cycloclavine, Journal of Organic Chemistry, 2016, 81(4), 1723-1730
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 1 h, rt
المراجع
- Structure-Enabled Discovery of a Stapled Peptide Inhibitor to Target the Oncogenic Transcriptional Repressor TLE1, Chemistry - A European Journal, 2017, 23(40), 9577-9584
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Triphenylphosphine , Bromine Solvents: Carbon tetrachloride ; 0 °C; 20 min, 0 °C
1.2 Solvents: Carbon tetrachloride ; 10 min, 0 °C; 1 h, rt
1.2 Solvents: Carbon tetrachloride ; 10 min, 0 °C; 1 h, rt
المراجع
- Phenyl-urea and phenyl-carbamate derivatives as inhibitors of protein aggregation, World Intellectual Property Organization, , ,
طريقة الإنتاج 6
رد فعل الشرط
المراجع
- Optimization of 3-(1H-Indazol-3-ylmethyl)-1,5-benzodiazepines as Potent, Orally Active CCK-A Agonists, Journal of Medicinal Chemistry, 1997, 40(17), 2706-2725
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Azobisisobutyronitrile , N-Bromosuccinimide Solvents: Carbon tetrachloride
المراجع
- Diastereoselective Alkylation of Bi- and Tricyclic Lactimethers as a Pathway to Biologically Relevant Diketopiperazines, 2006, , ,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Phosphorus tribromide Solvents: Diethyl ether ; 0 °C; 2 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
المراجع
- Palladium-catalyzed silylation reaction between benzylic halides and silylboronate, Chemical Communications (Cambridge, 2016, 52(32), 5609-5612
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Phosphorus tribromide Solvents: Diethyl ether ; -40 °C; -40 °C → -10 °C; 25 h, -10 °C
1.2 Solvents: Diethyl ether , Water ; cooled
1.2 Solvents: Diethyl ether , Water ; cooled
المراجع
- Synthesis of kurasoin B using phase-transfer-catalyzed acylimidazole alkylation, Synlett, 2009, (4), 653-657
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Azobisisobutyronitrile , N-Bromosuccinimide Solvents: Carbon tetrachloride ; reflux
المراجع
- Biological Activity of the Tryprostatins and Their Diastereomers on Human Carcinoma Cell Lines, Journal of Medicinal Chemistry, 2002, 45(8), 1559-1562
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane
المراجع
- Concise synthesis of (2R,4R)-monatin, Chemical & Pharmaceutical Bulletin, 2016, 64(8), 1242-1247
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride
1.2 Reagents: 4-(Dimethylamino)pyridine Solvents: Acetonitrile
1.2 Reagents: 4-(Dimethylamino)pyridine Solvents: Acetonitrile
المراجع
- A concise synthesis of optically active 2-bromotryptophan amino acids present in konbamide and jaspamide via a regiospecific bromination procedure, Tetrahedron Letters, 1995, 36(50), 9133-6
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dichloromethane ; 36 h, rt
المراجع
- Preparation of arylpiperidinones for treatment of inflammation, World Intellectual Property Organization, , ,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Azobisisobutyronitrile Solvents: Carbon tetrachloride
المراجع
- Total synthesis of Mansouramycine A-E from streptomyces sp. and rhodium catalyzed 1,2-additions to cyclic enones, 2009, , ,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: N-Bromosuccinimide , Triphenylphosphine Solvents: Dichloromethane
المراجع
- An improved synthesis of 1-(tert-butyloxycarbonyl)-3-(bromomethyl)indole, Organic Preparations and Procedures International, 1993, 25(2), 249-51
طريقة الإنتاج 16
رد فعل الشرط
المراجع
- Studies of the synthesis of L-[6'- or 7'-13C]tryptophan, 13C Igaku, 2006, 16, 20-21
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Triethylamine , Triphenylphosphine , Bromine Solvents: Carbon tetrachloride
المراجع
- Highly diastereoselective alkylation of a pyroglutamate derivative with an electrophile obtained from indole. synthesis of a potential intermediate for the preparation of the natural sweetener (-)-monatin, Synthetic Communications, 2000, 30(12), 2143-2159
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Triphenylphosphine , Bromine Solvents: Carbon tetrachloride
المراجع
- Asymmetric synthesis via heterocyclic intermediates, XXIV. Enantioselective synthesis of (R)-α-methyltryptophan methyl ester and D-tryptophan methyl ester by the bislactim ether route, Liebigs Annalen der Chemie, 1985, (2), 413-17
طريقة الإنتاج 19
رد فعل الشرط
المراجع
- Phenyl-urea and phenyl-carbamate derivatives as inhibitors of protein aggregation, United States, , ,
طريقة الإنتاج 20
رد فعل الشرط
المراجع
- Total synthesis of tryprostatin A and B as well as their enantiomers, Tetrahedron Letters, 1998, 39(39), 7009-7012
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate Raw materials
- Di-tert-butyl dicarbonate
- tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
- Skatole
- N-Bromosuccinimide
- tert-Butyl 3-Methyl-1H-indole-1-carboxylate
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate Preparation Products
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate الموردين
Amadis Chemical Company Limited
عضو ذهبي
(CAS:96551-21-2)tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate
رقم الطلب:A15941
حالة المخزون:in Stock
كمية:25g/10g/5g
نقاء:99%
آخر تحديث معلومات التسعير:Friday, 30 August 2024 04:04
الأسعار ($):538.0/269.0/224.0
بريد إلكتروني:sales@amadischem.com
tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate الوثائق ذات الصلة
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
96551-21-2 (tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate) منتجات ذات صلة
- 914349-03-4(tert-Butyl 3-(Hydroxymethyl)-5-methyl-1H-indole-1-carboxylate)
- 57476-50-3(Tert-butyl 3-formyl-1H-indole-1-carboxylate)
- 220499-13-8(1H-Indole-1-carboxylicacid, 4-(bromomethyl)-, 1,1-dimethylethyl ester)
- 914348-94-0(1-Boc-5-Methyl-3-formylindole)
- 914348-95-1(tert-Butyl 3-Formyl-6-methyl-1H-indole-1-carboxylate)
- 914348-96-2(1-Boc-7-Methyl-3-formylindole)
- 914349-04-5(Tert-Butyl 3-(hydroxymethyl)-6-methyl-1H-indole-1-carboxylate)
- 914349-10-3(Tert-Butyl 3-(hydroxymethyl)-7-methyl-1H-indole-1-carboxylate)
- 89378-43-8(tert-Butyl 3-Methyl-1H-indole-1-carboxylate)
- 188988-46-7(Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:96551-21-2)tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate
نقاء:99%/99%/99%
كمية:25g/10g/5g
الأسعار ($):538.0/269.0/224.0